![molecular formula C19H14ClN3S B2701846 4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207029-80-8](/img/structure/B2701846.png)

4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

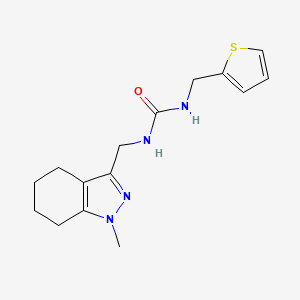

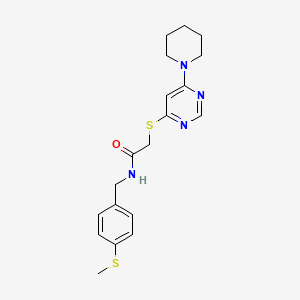

Pyrazolo[1,5-a]pyrazine is a type of pyrazole fused heterocycle . Pyrazole compounds are often used in the synthesis of various pharmaceuticals and have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrazine compounds often feature an “amino–nitro–amino” arrangement . This structure is similar to that of TATB and exhibits a high density .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazine compounds are often catalyzed by palladium and involve the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrazine compounds often exhibit excellent thermal stability . For example, some compounds have a thermal decomposition temperature greater than that of hexanitrostilbene (HNS, 316 °C) .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds within the pyrazole and pyrazoline families, including those structurally similar to 4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, are synthesized through various chemical reactions. These include cyclo-condensation reactions and reactions involving hydrazine or hydroxylamine hydrochloride. Such synthetic methods often employ microwave techniques in aqueous media or involve the condensation of specific nitriles and diketones with hydrazine hydrate (Kendre, Landge, & Bhusare, 2015), (Surmont et al., 2011). These methods provide a pathway for the creation of novel compounds with potential applications in various fields of research.

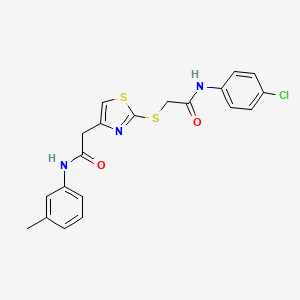

Antimicrobial and Anti-inflammatory Applications

Several studies have focused on evaluating the antimicrobial and anti-inflammatory activities of pyrazole and pyrazoline derivatives. For instance, novel pyrazole, isoxazole, and benzodiazepine derivatives have been prepared and assessed for their antibacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). These compounds have shown promise in providing new avenues for the development of antimicrobial and anti-inflammatory agents.

Anticancer Activity

The potential anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives have been explored through synthesis and biological evaluation. Research on these compounds has demonstrated significant inhibition against various cancer cell lines, suggesting their utility in anticancer studies (Jin Liu, Juan Zhao, & Jiu fu Lu, 2020). This area of research is crucial for the development of new therapeutic agents against cancer.

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzylsulfanyl-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3S/c20-16-8-4-7-15(11-16)17-12-18-19(21-9-10-23(18)22-17)24-13-14-5-2-1-3-6-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEDBSXFGYOVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2701763.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2701766.png)

![Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2701769.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)

![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)

![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)

![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)